(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Overview
Description
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development. The presence of fluorine atoms in the molecule can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable building block in the synthesis of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid.
Fluorination: The introduction of fluorine atoms is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reaction Conditions: The fluorination reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to achieve efficient and scalable fluorination.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Potential use in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid involves its incorporation into biologically active molecules, where the fluorine atoms can influence the molecule’s interaction with biological targets. The presence of fluorine can enhance binding affinity to enzymes or receptors, alter metabolic pathways, and improve the overall pharmacokinetic profile of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Fluoropyrrolidine-2-carboxylic acid: A similar compound with a single fluorine atom.
(S)-4,4-Dichloropyrrolidine-2-carboxylic acid: A compound with chlorine atoms instead of fluorine.
Uniqueness
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly enhance its chemical and biological properties compared to its mono-fluorinated or chlorinated analogs. The dual fluorination can lead to improved metabolic stability and bioavailability, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBIYZHGBPBZCK-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200653 | |
Record name | 4,4-Difluoroproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52683-81-5 | |
Record name | 4,4-Difluoroproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052683815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Difluoroproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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